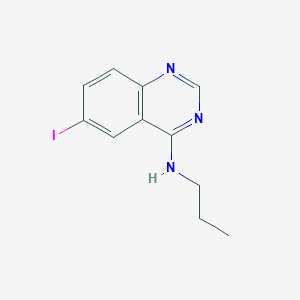
(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, MITM.
Scientific Research Applications
Potential Anticancer and Antimicrobial Applications
- Research has shown that compounds containing pyrazole, thiazole, and methanone groups have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies suggest that subtle modifications in the molecular structure can significantly affect biological activity, potentially leading to new therapeutic agents for treating various cancers and infections (Jilloju et al., 2021).
Synthesis and Characterization
- The synthesis and characterization of novel compounds with a core structure similar to "(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone" have been extensively studied. These compounds are synthesized through various chemical reactions and characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography, laying the groundwork for understanding the chemical behavior and potential applications of these molecules (S. Bawa et al., 2010).
Antitubercular and Antifungal Activity
- Some derivatives of compounds containing thiazole and pyrazole moieties have shown promising antitubercular and antifungal activities, indicating potential for developing new antimicrobial agents. These studies highlight the importance of structural diversity in drug discovery and the potential of such compounds to address resistant strains of bacteria and fungi (Syed et al., 2013).
Molecular Docking Studies
- Molecular docking studies of compounds with structures related to "(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone" have provided insights into their potential binding mechanisms and interactions with biological targets. These studies are crucial for the rational design of drugs with improved efficacy and selectivity for specific targets, offering a pathway for the development of novel therapeutic agents (Katariya et al., 2021).
properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11-8-12-4-2-3-5-15(12)21(11)17(22)14-10-23-16(20-14)13-9-18-6-7-19-13/h2-7,9-11H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFUDXSDYCUWLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2394491.png)
![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)
![N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2394496.png)
![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)
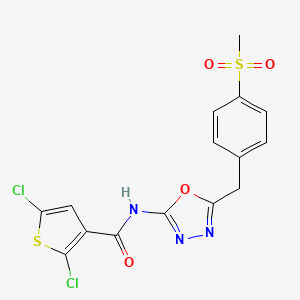
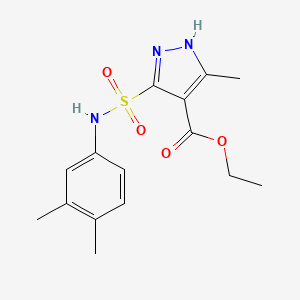
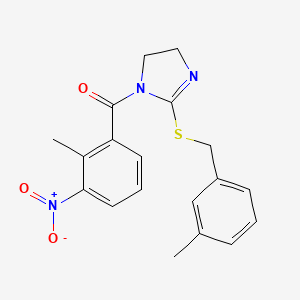
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2394506.png)
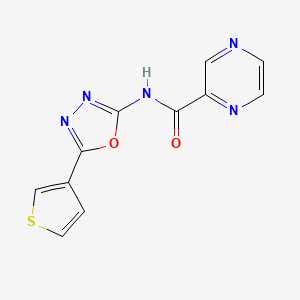
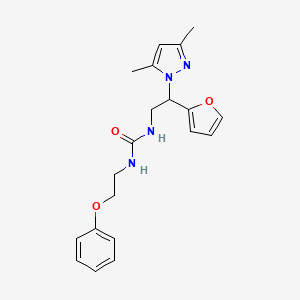
![2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2394509.png)
